

# basic properties of SI-2 hydrochloride: molecular weight and CAS number

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## Compound of Interest

Compound Name: *SI-2 hydrochloride*

Cat. No.: *B1487267*

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## Core Properties of SI-2 Hydrochloride: A Technical Overview

This guide provides an in-depth summary of the fundamental physicochemical properties of **SI-2 hydrochloride**, a potent inhibitor of Steroid Receptor Coactivator-3 (SRC-3). The information is tailored for researchers, scientists, and professionals engaged in drug development and discovery.

## Physicochemical Data

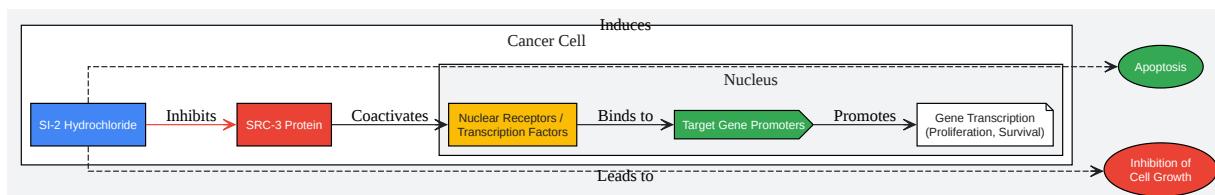
The essential properties of **SI-2 hydrochloride** are summarized in the table below for quick reference and comparison.

Property	Value	Citations
Molecular Weight	301.78 g/mol	
CAS Number	1992052-49-9	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>15</sub> H <sub>15</sub> N <sub>5</sub> ·HCl	<a href="#">[3]</a>

## Mechanism of Action: SRC-3 Inhibition

**SI-2 hydrochloride** functions as a potent and selective small-molecule inhibitor of the steroid receptor coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1).<sup>[3][4]</sup> SRC-3 is a transcriptional coactivator that plays a crucial role in the regulation of gene expression by nuclear receptors and other transcription factors. In several types of cancer, including breast cancer, SRC-3 is overexpressed and contributes to tumor growth and progression.

**SI-2 hydrochloride** exerts its biological effects by directly interacting with the SRC-3 protein, which leads to a reduction in its transcriptional activity and protein levels within the cell.<sup>[5]</sup> This inhibition of SRC-3 function disrupts the signaling pathways that promote cancer cell proliferation, survival, and migration.



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**Figure 1:** Simplified signaling pathway of **SI-2 hydrochloride**'s inhibitory action on SRC-3.

## Experimental Protocols and Workflow

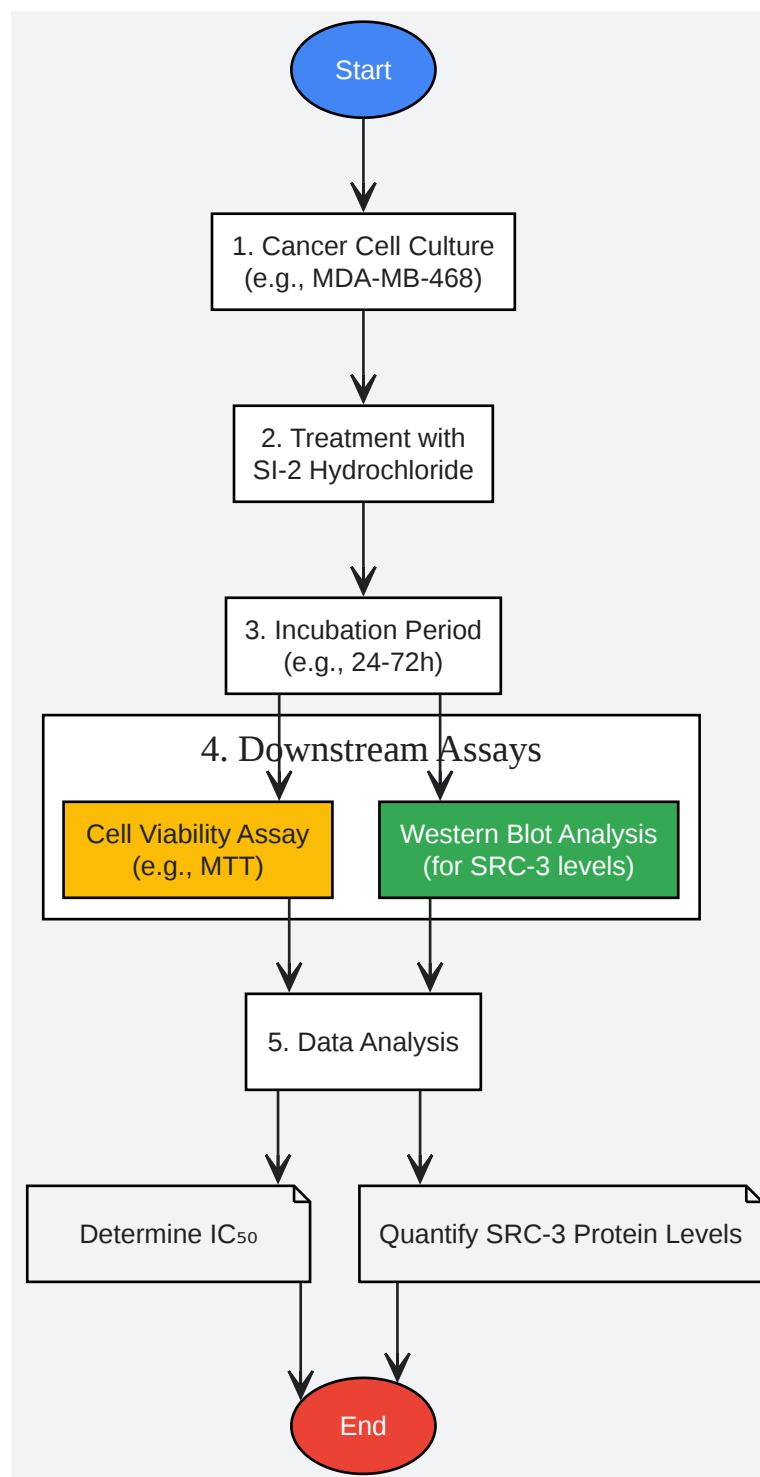
The following section outlines a generalized experimental workflow for evaluating the in vitro efficacy of **SI-2 hydrochloride** on cancer cell lines. This protocol is a composite of standard methodologies in cell biology and pharmacology.

**Objective:** To determine the effect of **SI-2 hydrochloride** on the viability and SRC-3 protein levels in a selected cancer cell line (e.g., MDA-MB-468 breast cancer cells).<sup>[6]</sup>

### Methodology:

- **Cell Culture:** The chosen cancer cell line is cultured in appropriate media and conditions until a sufficient number of cells is available for the experiment.

- Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of **SI-2 hydrochloride** or a vehicle control (e.g., PBS).[6]
- Incubation: The treated cells are incubated for a predetermined period (e.g., 24-72 hours) to allow for the compound to exert its effects.
- Cell Viability Assay: A cell viability assay (e.g., MTT or CellTiter-Glo) is performed to quantify the number of viable cells in each treatment group. This allows for the determination of the half-maximal inhibitory concentration ( $IC_{50}$ ).
- Western Blot Analysis: Protein lysates are collected from the treated cells. Western blotting is then performed using an antibody specific to SRC-3 to assess the levels of the protein. Housekeeping proteins (e.g.,  $\beta$ -actin or GAPDH) are used as loading controls.
- Data Analysis: The results from the cell viability assay are analyzed to calculate the  $IC_{50}$  value. The protein bands from the Western blot are quantified to determine the change in SRC-3 protein levels relative to the control group.

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**Figure 2:** General experimental workflow for in vitro testing of **SI-2 hydrochloride**.

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